BRD2879
Description
Properties
CAS No. |
1304750-47-7 |
|---|---|
Molecular Formula |
C30H38FN3O5S |
Molecular Weight |
571.7084 |
IUPAC Name |
3-cyclohexyl-1-(((4R,5R)-8-((3-fluorophenyl)ethynyl)-2-((S)-1-hydroxypropan-2-yl)-4-methyl-1,1-dioxido-2,3,4,5-tetrahydrobenzo[b][1,4,5]oxathiazocin-5-yl)methyl)-1-methylurea |
InChI |
InChI=1S/C30H38FN3O5S/c1-21-18-34(22(2)20-35)40(37,38)29-15-14-24(13-12-23-8-7-9-25(31)16-23)17-27(29)39-28(21)19-33(3)30(36)32-26-10-5-4-6-11-26/h7-9,14-17,21-22,26,28,35H,4-6,10-11,18-20H2,1-3H3,(H,32,36)/t21-,22+,28+/m1/s1 |
InChI Key |
YAJYINBQFXCAPI-WENCSYSZSA-N |
SMILES |
FC1=CC(C#CC2=CC(O[C@@H](CN(C(NC3CCCCC3)=O)C)[C@H](C)CN([C@@H](C)CO)S4(=O)=O)=C4C=C2)=CC=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD2879; BRD-2879; BRD 2879. |
Origin of Product |
United States |
Discovery and Initial Characterization of Brd2879 As a Chemical Probe
High-Throughput Screening Approaches for IDH1-R132H Inhibitors
The identification of inhibitors for the mutant IDH1-R132H enzyme has been a significant focus of drug discovery efforts, often employing high-throughput screening (HTS). acs.orgnih.gov HTS allows for the rapid testing of large numbers of compounds to identify those that modulate the activity of a specific biological target. acs.org In the case of IDH1-R132H, screening assays are typically designed to measure the consumption of the cofactor NADPH, which is a key component of the mutant enzyme's activity. nih.gov A common method involves a diaphorase/resazurin-based detection system, where inhibition of IDH1-R132H leads to a measurable increase in fluorescence. nih.gov
These large-scale screening campaigns have surveyed extensive chemical libraries. For instance, one collaborative effort screened approximately 1.35 million compounds against the IDH1-R132H mutant. acs.org Such screens begin with a primary assay to identify initial "hits," which are then subjected to a series of secondary and confirmatory tests to eliminate false positives and determine selectivity for the mutant enzyme over its wild-type counterpart. acs.orgnih.gov The discovery of BRD2879 emerged from a conventional HTS campaign that specifically screened a library of compounds with high structural diversity. nih.govbiorxiv.org
Role of Diversity-Oriented Synthesis (DOS) Libraries in this compound Identification
The discovery of this compound was critically enabled by the use of a small-molecule library created through Diversity-Oriented Synthesis (DOS). nih.govacs.org DOS is a synthetic strategy that aims to generate collections of compounds with a high degree of structural and stereochemical complexity, often featuring three-dimensional shapes that differ significantly from those in typical screening collections. nih.govbroadinstitute.orgwiley.com The goal of DOS is to explore a broader region of chemical space, thereby increasing the probability of discovering novel molecular structures that can interact with challenging biological targets. broadinstitute.orgwiley.com
By screening a DOS library, researchers were able to identify the unique 8-membered ring sulfonamide scaffold of this compound, a structure not found in existing inhibitors. nih.govacs.org This success highlights the power of DOS to provide novel chemical starting points for drug discovery. nih.govbiorxiv.org The identification of this compound serves as a validation of the DOS approach, demonstrating its ability to yield potent and selective probes for important disease targets like mutant IDH1. nih.govbiorxiv.org
| Screening Approach | Library Type | Key Feature | Outcome | Reference |
| High-Throughput Screening (HTS) | Diversity-Oriented Synthesis (DOS) Library | High structural and stereochemical diversity | Identification of this compound with a novel scaffold | nih.govacs.orgbiorxiv.org |
Institutional Contributions to the Discovery of this compound
The discovery of this compound was the result of a collaboration among several leading research institutions. The work was primarily conducted by scientists at the Center for the Science of Therapeutics at the Broad Institute of MIT and Harvard. nih.govnewdrugapprovals.orgacs.org Researchers from the Department of Chemistry and Chemical Biology at Harvard University also played a key role in the discovery. nih.govacs.org
Further contributions came from the Howard Hughes Medical Institute and the Department of Neurological Surgery at Washington University School of Medicine, highlighting a multi-disciplinary and collaborative effort. nih.govacs.org The Broad Institute, a biomedical and genomic research center, is partnered with MIT, Harvard, and Harvard-affiliated teaching hospitals, and fosters such collaborative projects aimed at translating discoveries into new therapeutic approaches. newdrugapprovals.orgbroadinstitute.orgeurekalert.org
Molecular Mechanism of Action of Brd2879 on Mutant Idh1
Enzymatic Inhibition Profile of BRD2879 Against IDH1-R132H
This compound demonstrates a potent inhibitory effect on the IDH1-R132H mutant enzyme. medchemexpress.com In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 50 nM against IDH1-R132H. medchemexpress.commedkoo.com Further studies have reported a Ki value of 50 nM for this compound against IDH1-R132H. mdpi.com The compound effectively reduces the levels of (R)-2-hydroxyglutarate (R-2HG) produced by cells harboring the IDH1-R132H mutation. medchemexpress.comresearchgate.net
A critical feature of this compound is its selectivity for the mutant IDH1-R132H enzyme over the wild-type (WT) IDH1 enzyme. medchemexpress.commdpi.com This allele-selectivity is crucial for minimizing off-target effects and potential toxicity. This compound shows significantly lower potency against the wild-type enzyme, with an IC50 value greater than 20 µM. medchemexpress.com This indicates a high degree of specificity for the mutated form of the enzyme. The selectivity also extends to other IDH mutations, with this compound being less potent against IDH1-R132C (IC50 = 2.5 µM) and IDH2-R140Q (IC50 > 20 µM). medchemexpress.com
Table 1: Inhibitory Activity of this compound Against IDH Isoforms
| Enzyme Target | IC50 (µM) |
|---|---|
| IDH1-R132H | 0.05 medchemexpress.com |
| IDH1-R132C | 2.5 medchemexpress.com |
| IDH1-WT | >20 medchemexpress.com |
Kinetic analyses have revealed that this compound acts as an allosteric inhibitor. mdpi.com Studies on similar mutant IDH1 inhibitors have shown that they can be competitive with respect to the Mg2+ cofactor. mdpi.com The binding of these inhibitors occurs at the dimer interface of the enzyme, a site distinct from the active site where the substrate binds. mdpi.com This allosteric binding induces a conformational change that renders the enzyme inactive. mdpi.com While specific kinetic studies detailing substrate and cofactor competition for this compound are not extensively available in the provided search results, the allosteric nature of similar inhibitors suggests a non-competitive or uncompetitive inhibition pattern with respect to the substrate, α-ketoglutarate.
Allele-Selectivity of this compound Towards IDH1-R132H Over Wild-Type IDH1
Direct Binding Interactions of this compound with IDH1-R132H Enzyme
This compound directly binds to the IDH1-R132H enzyme. mdpi.com Although a crystal structure of this compound complexed with IDH1-R132H is not explicitly described in the search results, the mechanism of similar allosteric inhibitors provides insight into the likely binding mode. These inhibitors typically bind in a pocket at the interface of the two homodimers of the enzyme. mdpi.com This binding site is distinct from the active site where isocitrate or α-ketoglutarate would bind. mdpi.com For instance, the inhibitor VVS has been shown to bind at the dimer interface and make direct contact with the Asp279 residue, which is involved in binding the essential divalent cation (Mg2+). mdpi.com This allosteric binding locks the enzyme in an inactive conformation, preventing catalysis.
Stereochemical Specificity and its Role in this compound's Activity
The stereochemistry of this compound and its interaction with the enzyme is a critical determinant of its inhibitory activity. researchgate.net The potency of this compound's stereoisomers in cell-based assays has been shown to correlate with their potency in enzymatic assays, providing strong evidence for an IDH1-R132H-based mechanism of action in cells. researchgate.net This stereochemical specificity arises from the precise three-dimensional arrangement of atoms in both the inhibitor and the enzyme's binding pocket. scribd.comworthington-biochem.com Enzymes are chiral molecules and can distinguish between different stereoisomers of a substrate or inhibitor, a property known as stereochemical specificity. worthington-biochem.comwikipedia.org The differential activity of this compound's stereoisomers underscores the importance of a specific spatial orientation for effective binding and inhibition of the target enzyme. researchgate.netnih.gov
Cellular Effects and Biological Impact of Brd2879 in Research Models
Suppression of (R)-2-Hydroxyglutarate Accumulation by BRD2879 in Cellular Systems
This compound has demonstrated its efficacy in reducing the levels of (R)-2-hydroxyglutarate (2-HG) in various cellular models harboring the IDH1-R132H mutation. acs.org In engineered HA1E-M cells, treatment with this compound resulted in a dose-dependent decrease in secreted 2-HG. researchgate.net Similarly, in HT1080 fibrosarcoma cells, which endogenously express the IDH1-R132H mutation, this compound effectively suppressed 2-HG production. vulcanchem.com
Research has shown that at a concentration of 1 μM, this compound can inhibit the production of 2-HG by over 90%. vulcanchem.com The half-maximal effective concentration (EC50) for 2-HG reduction in cellular assays was determined to be 0.3 μM, demonstrating potent cellular activity. researchgate.net The stereochemistry of this compound is critical for its inhibitory function, with specific stereoisomers showing significantly higher potency in both enzymatic and cell-based assays. vulcanchem.com
| Cell Line | IDH1 Mutation Status | Effect of this compound | Potency (EC50/IC50) | Reference |
|---|---|---|---|---|
| HA1E-M (engineered) | R132H | Dose-dependent reduction in secreted 2-HG | EC50 = 0.3 μM | researchgate.net |
| HT1080 (fibrosarcoma) | R132C | Suppression of 2-HG production by >90% at 1 μM | IC50 = 50 nM (biochemical) | vulcanchem.com |
Analysis of this compound's Effects on Cellular Viability in Research Cell Lines
The impact of this compound on the viability of various research cell lines has been evaluated to understand its cytotoxic profile. Cell viability is a measure of the proportion of healthy, live cells in a population and is a crucial parameter in drug discovery. ekb.egbmglabtech.com In engineered HA1E-M cells, as well as in the AML-derived cell lines U937 and THP1, this compound demonstrated minimal effects on cell viability at concentrations up to 10 μM, a dose sufficient for almost complete suppression of 2-HG production. researchgate.net However, at higher concentrations, a decrease in cell viability, as measured by intracellular ATP levels, was observed. researchgate.net This suggests a therapeutic window where this compound can effectively inhibit its target without causing significant toxicity. acs.orgresearchgate.net It is important to note that while this compound itself shows limited cytotoxicity at effective concentrations, the reduction of 2-HG can sensitize cancer cells to other therapeutic agents. acs.orgresearchgate.net
| Cell Line | Cell Type | Observation | Concentration | Reference |
|---|---|---|---|---|
| HA1E-M (engineered) | - | Maintained viability | Up to 10 μM | researchgate.net |
| U937 | AML-derived | Maintained viability | Up to 10 μM | researchgate.net |
| THP1 | AML-derived | Maintained viability | Up to 10 μM | researchgate.net |
| HA1E-M, U937, THP1 | - | Inhibitory effects on cell viability | > 10 μM | researchgate.net |
Modulation of Downstream Cellular Pathways and Epigenetic Regulators by this compound (indirectly via 2-HG reduction)
The primary oncogenic effect of the IDH1 mutation is the production of 2-HG, which acts as a competitive inhibitor of α-KG-dependent dioxygenases. annualreviews.orgresearchgate.net These enzymes play critical roles in various cellular processes, most notably epigenetic regulation through histone and DNA demethylation. nih.govfrontiersin.org By reducing 2-HG levels, this compound indirectly restores the function of these enzymes, leading to a reversal of the epigenetic dysregulation caused by the IDH1 mutation. vulcanchem.com
The accumulation of 2-HG has been shown to inhibit histone demethylases, such as those in the KDM family, and the TET family of DNA hydroxylases. frontiersin.orgoncotarget.com This inhibition leads to hypermethylation of histones and DNA, which can alter gene expression and block cellular differentiation. nih.govfrontiersin.org For instance, increased histone methylation marks, such as H3K9me3, have been observed in cells with IDH1 mutations. annualreviews.org Treatment with inhibitors like this compound can reverse these epigenetic changes. frontiersin.org Studies have shown that reducing 2-HG levels can restore histone demethylation and reverse the hypermethylation phenotype associated with IDH1-mutant cancers. vulcanchem.comfrontiersin.org
| Affected Process | Effect of 2-HG Accumulation | Effect of this compound Treatment | Key Enzymes Involved | Reference |
|---|---|---|---|---|
| Histone Methylation | Inhibition of histone demethylases, leading to hypermethylation (e.g., H3K9me3) | Restoration of histone demethylase activity, reversal of hypermethylation | KDM family (e.g., KDM4A, KDM4C), JmjC domain-containing histone demethylases | annualreviews.orgfrontiersin.org |
| DNA Methylation | Inhibition of TET DNA hydroxylases, leading to DNA hypermethylation | Restoration of TET activity, reversal of DNA hypermethylation | TET family (e.g., TET2) | nih.govfrontiersin.org |
Structure Activity Relationship Sar and Chemical Optimization of the Brd2879 Scaffold for Research Probes
Elucidation of Key Structural Features for BRD2879's Potency
This compound is a potent inhibitor of the IDH1-R132H mutant, with a reported IC50 of 50 nM. acs.org Its unique chemical architecture, centered around an 8-membered sulfonamide ring, sets it apart from other known IDH1 inhibitors. acs.org This distinct scaffold was identified through the screening of a diversity-oriented synthesis (DOS) library, which emphasizes three-dimensional, sp³-hybridized structures. vulcanchem.com
The potency of this compound is intricately linked to its specific stereochemistry. The molecule possesses three defined stereocenters at positions (4R,5R) within the benzoxathiazocin ring and (2S) in the hydroxypropyl side chain. vulcanchem.com SAR studies have revealed that the potency of this compound and its analogs is highly dependent on these stereochemical configurations. Probing the backbone structure-activity relationship, particularly the alpha carbon stereocenter, demonstrated that the (S)-enantiomer is predominantly responsible for the observed inhibitory activity, suggesting a specific binding orientation within the enzyme's allosteric pocket. annualreviews.org This stereospecificity was further confirmed by the correlation between the enzymatic and cell-based potencies of its stereoisomers. researchgate.net
While a crystal structure of this compound bound to IDH1-R132H is not publicly available, the SAR data strongly suggests that the molecule binds to a previously identified allosteric site at the dimer interface of the enzyme. researchgate.netmdpi.com This binding mode is distinct from the substrate-binding site, allowing for high selectivity against the mutant enzyme over its wild-type counterpart.
Strategies for Modifying the this compound Scaffold to Enhance Research Utility
Despite its high potency, this compound possesses certain liabilities that limit its utility as a chemical probe, particularly for in vivo studies. These include poor aqueous solubility (<1 mg/mL) and unfavorable pharmacokinetic properties. acs.orgvulcanchem.comnih.gov Consequently, significant efforts have been directed towards modifying the this compound scaffold to address these limitations.
Improving Solubility and Metabolic Stability:
Several strategies can be employed to enhance the physicochemical properties of the this compound scaffold. These include:
Introduction of Polar Groups: The conversion of specific moieties into more polar functional groups, such as the formation of polar oximes from ketones, can improve aqueous solubility. nih.gov
Modification of Lipophilic Regions: Altering lipophilic portions of the molecule can impact both solubility and metabolic stability. openaccessjournals.com For instance, the high lipophilicity (cLogP of 4.7) of this compound could be reduced by strategic modifications. vulcanchem.com
Addressing Metabolic Hotspots: The conversion of metabolically labile groups, like aryl methyl ethers, to more stable alternatives such as aryl difluoromethyl ethers, is a known strategy to enhance metabolic stability. nih.gov Similarly, introducing steric hindrance around susceptible bonds can shield the molecule from enzymatic degradation. openaccessjournals.com
Cyclization and Ring Size Modification: Altering the cyclic nature of the scaffold can substantially improve metabolic stability. researchgate.net
Salt Formation and Prodrug Approaches: Converting the molecule into a salt form or designing a prodrug that metabolizes into the active compound can enhance solubility and bioavailability. openaccessjournals.com
While specific modifications to this compound are not extensively detailed in the available literature, these general medicinal chemistry principles provide a roadmap for its optimization. nih.gov The goal is to improve properties like metabolic stability and clearance rates without compromising the compound's inhibitory potency. frontiersin.org
This compound as a Starting Point for the Development of Advanced IDH1-R132H Chemical Probes
The validated and potent scaffold of this compound serves as an excellent starting point for the development of the next generation of IDH1-R132H chemical probes. acs.orgscience.gov Chemical probes are essential tools for interrogating biological systems, and an optimized this compound analog could provide significant insights into the function of mutant IDH1. olemiss.edu
The development of such probes involves the synthesis and design of molecules that can specifically bind to the target protein, allowing for the study of its cellular functions. mdpi.com An ideal chemical probe derived from this compound would possess:
High Potency and Selectivity: Retaining or improving upon the nanomolar potency and high selectivity of the parent compound.
Improved Physicochemical Properties: Enhanced solubility and metabolic stability to allow for reliable use in a variety of experimental settings, including in vivo models.
Cellular Activity: The ability to effectively penetrate cells and inhibit the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG). acs.org
Suitability for In Vivo Studies: Favorable pharmacokinetic properties that allow for sufficient exposure in animal models. nih.gov
The exploration of the structure-activity relationships of this compound has laid the groundwork for these future developments. nih.gov By systematically modifying the scaffold and assessing the impact on potency and other properties, researchers can design advanced probes to further elucidate the role of mutant IDH1 in disease. nih.govox.ac.uk
Comparative Analysis of this compound's Chemotype with Other Mutant IDH1 Inhibitors in Research
The landscape of mutant IDH1 inhibitors includes several distinct chemical scaffolds, each with its own set of characteristics. A comparative analysis highlights the unique position of this compound.
| Inhibitor | Chemotype | Potency (IDH1-R132H) | Key Features |
| This compound | 8-membered ring sulfonamide | IC50 = 50 nM acs.org | Novel, sp³-rich scaffold; high potency; poor solubility and PK. acs.orgvulcanchem.com |
| AGI-5198 | Phenyl-glycine | IC50 = 70 nM medsci.org | First-in-class; robust in vivo activity; induces differentiation. mdpi.commedsci.org |
| ML309 | Thiazole-based | Ki = 96 nM mdpi.com | Potent and selective; moderate plasma half-life; poor BBB penetration. mdpi.com |
| AG-120 (Ivosidenib) | Triazine-based | - | FDA-approved; effective in AML. researchgate.netfrontiersin.org |
| BAY1436032 | - | - | Brain-penetrant; tested in glioma clinical trials. mdpi.com |
| 2-Thiohydantoins | 2-Thiohydantoin | Ki = 420 nM nih.gov | Reduces cellular 2-HG and histone methylation. mdpi.comnih.gov |
| 1-Hydroxy-pyridin-2-ones | 1-Hydroxy-pyridin-2-one | Ki as low as 140 nM mdpi.com | Permeable to the blood-brain barrier in cell-based assays. mdpi.com |
This compound's 8-membered ring sulfonamide chemotype distinguishes it from the phenyl-glycine core of AGI-5198, the thiazole (B1198619) structure of ML309, and the triazine backbone of the clinically approved drug Ivosidenib (AG-120). acs.orgmdpi.comresearchgate.net While AGI-5198 and its derivatives have demonstrated robust in vivo efficacy and have progressed to clinical use, this compound's primary value currently lies in its novel scaffold, which presents a fresh chemical space for exploration. acs.orgmdpi.commedsci.org
Compared to other research probes like ML309, which also suffers from limitations such as poor brain penetration, this compound's distinct structure offers an alternative starting point for designing probes with different physicochemical and biological properties. mdpi.comnih.gov The development of diverse chemotypes is crucial for expanding the toolkit available to researchers studying mutant IDH1, as different scaffolds may offer advantages in terms of selectivity, tissue distribution, and overcoming potential resistance mechanisms.
Brd2879 S Contribution to Chemical Biology and Drug Discovery Research Methodologies
Insights into Oncogenic Metabolism Mechanisms through BRD2879 as a Probe
This compound has been instrumental in elucidating the mechanisms of oncogenic metabolism, particularly in cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) gene. researchgate.netacs.org These gain-of-function mutations, such as the R132H variant, lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (R-2HG). researchgate.netdrugbank.com High levels of R-2HG are known to competitively inhibit α-ketoglutarate (α-KG)-dependent enzymes, which play critical roles in various cellular processes, including epigenetics and cellular signaling. researchgate.netdrugbank.com
As a potent and selective inhibitor of the IDH1-R132H mutant enzyme, this compound serves as a crucial chemical tool to probe the consequences of this altered metabolic pathway. acs.orgmdpi.com Studies utilizing this compound have demonstrated its ability to reduce the production of R-2HG in cells containing the IDH1-R132H mutation. researchgate.netacs.org By observing the downstream effects of R-2HG reduction, researchers can gain a deeper understanding of how this oncometabolite drives tumorigenesis. The use of this compound and its stereoisomers, which show a correlation between their enzymatic and cellular potencies, provides strong evidence for an IDH1-R132H-dependent mechanism of action within cells. researchgate.net This allows for the precise dissection of the metabolic pathways and signaling cascades affected by oncogenic IDH1 mutations.
Methodological Advancements in Allele-Selective Inhibitor Design and Screening
The discovery of this compound stemmed from a high-throughput screening of a diversity-oriented synthesis (DOS) library, a strategy designed to explore novel areas of chemical space with structurally complex and diverse small molecules. acs.orgresearchgate.net This approach represents a significant methodological advancement over traditional screening collections, which often contain compounds with limited structural diversity. researchgate.net The identification of this compound, an 8-membered ring sulfonamide, highlighted the power of DOS libraries in uncovering unique chemical scaffolds for challenging targets. acs.orgmdpi.com
The development of this compound has also spurred progress in the design and screening of allele-selective inhibitors. The ability to specifically target the mutant form of an enzyme while sparing the wild-type is a major goal in precision medicine. The screening assay that identified this compound was specifically designed to detect inhibitors of the IDH1-R132H mutant allele. acs.orgresearchgate.net This targeted approach, combined with the use of structurally novel compound libraries, provides a powerful paradigm for discovering other allele-selective probes and potential drug candidates for a wide range of diseases.
Role of this compound in Validating IDH1-R132H as a Target for Chemical Intervention
The development of this compound has played a pivotal role in validating IDH1-R132H as a druggable target. acs.orgmdpi.com Before the discovery of potent and selective inhibitors, the therapeutic potential of targeting this mutant enzyme was largely theoretical. This compound provided concrete evidence that a small molecule could effectively and selectively inhibit the neomorphic activity of IDH1-R132H in a cellular context, leading to a reduction in the oncometabolite R-2HG without causing apparent toxicity. acs.orgmdpi.com
This validation was a critical step in the drug discovery pipeline for IDH1-mutant cancers. The success of this compound as a chemical probe demonstrated the feasibility of developing small-molecule therapeutics that specifically target the disease-driving mutation. Although this compound itself possesses suboptimal pharmacokinetic properties that prevent its direct use in vivo, its scaffold serves as a validated starting point for the development of clinically viable drugs. acs.orgmdpi.com The knowledge that the IDH1-R132H allosteric site is amenable to small molecule inhibition has paved the way for the development of other inhibitors, some of which have now entered clinical trials and received regulatory approval. acs.org
Future Trajectories for Chemical Probe Development Building on the this compound Scaffold
The unique 8-membered ring sulfonamide scaffold of this compound presents a validated and promising starting point for the development of next-generation chemical probes and therapeutic agents. acs.orgmdpi.com Future research efforts are likely to focus on optimizing this scaffold to improve its pharmacological properties and to explore its potential for targeting other enzymes.
Computational Approaches in Scaffold Optimization for Research (e.g., Virtual Screening, Molecular Dynamics, Machine Learning)
Computational methods are poised to play a central role in the optimization of the this compound scaffold. Techniques such as virtual screening can be employed to rapidly screen large libraries of virtual compounds based on the this compound framework to identify analogues with potentially improved binding affinity and selectivity. researchgate.netmdpi.com This process can be guided by the known structure-activity relationships of this compound and its analogues. researchgate.net
Furthermore, machine learning (ML) algorithms can be trained on existing data for this compound and other IDH1 inhibitors to develop predictive models for properties such as potency, solubility, and metabolic stability. mdpi.com These models can then be used to prioritize the synthesis of new analogues with a higher probability of success, thereby accelerating the optimization process. The integration of these computational approaches offers a powerful strategy to refine the this compound scaffold into more potent and drug-like chemical probes. nih.govmdpi.com
| Computational Technique | Application in this compound Scaffold Optimization |
| Virtual Screening | Rapidly screen large virtual libraries of this compound analogues to identify candidates with potentially improved binding affinity and selectivity. researchgate.netmdpi.com |
| Molecular Dynamics | Provide detailed insights into the dynamic interactions between this compound analogues and the target protein to understand the structural basis for potency and guide modifications. researchgate.netmdpi.com |
| Machine Learning | Develop predictive models for key properties like potency, solubility, and metabolic stability to prioritize the synthesis of promising new analogues. mdpi.com |
Synthesis of Analogues for Elucidating Biological Pathways
The synthesis of a diverse library of analogues based on the this compound scaffold is a critical next step for further elucidating biological pathways. By systematically modifying different parts of the molecule, researchers can create a set of tools to probe the structure-activity relationship (SAR) in greater detail. researchgate.net This involves exploring how changes in the 8-membered ring, the sulfonamide group, and the peripheral substituents impact the compound's potency, selectivity, and cellular activity.
These analogues can be used to investigate the downstream consequences of IDH1-R132H inhibition with greater nuance. For example, analogues with varying potencies can be used to establish a clearer link between the degree of R-2HG reduction and specific cellular phenotypes. Furthermore, the development of analogues with improved properties, such as enhanced cell permeability or the inclusion of photoaffinity tags, can enable more sophisticated experiments to identify the direct and indirect targets of these compounds and to map the complex signaling networks regulated by oncogenic metabolism. mdpi.com The synthesis and characterization of such derivatives are essential for transforming the initial discovery of this compound into a rich set of chemical probes for dissecting cancer biology. researchgate.netrsc.org
Q & A
Q. What is the primary mechanism of action of BRD2879 in targeting mutant IDH1 enzymes?
this compound selectively inhibits the mutant IDH1 enzyme (e.g., R132H) by binding to its allosteric site, thereby suppressing the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). This inhibition disrupts cancer cell metabolism and proliferation in IDH1-mutated gliomas and acute myeloid leukemia (AML) models. Methodologically, its efficacy is validated via surface plasmon resonance (SPR) assays for binding affinity and enzymatic inhibition assays measuring D-2HG levels in cell cultures .
Q. How was this compound initially discovered, and what distinguishes it from other IDH1 inhibitors?
this compound was identified through high-throughput screening (HTS) and structure-activity relationship (SAR) studies. Unlike earlier inhibitors, it belongs to the 8-membered ring sulfonamide class, offering a unique scaffold with mutant-seivity (no activity against wild-type IDH1). Its discovery involved parallel synthesis, next-generation sequencing (NGS) for hit validation, and cross-referencing with existing IDH1 inhibitor pharmacophores .
Q. What experimental models are used to assess this compound's biological activity?
Key models include:
- In vitro : IDH1-mutated BT-142 glioma cells or HCT116 colorectal cancer lines engineered with IDH1 R132H/C mutations for D-2HG quantification via LC-MS.
- In vivo : Xenograft models using patient-derived IDH1-mutant AML or glioma cells to evaluate tumor growth inhibition.
- Biophysical assays : SPR for binding kinetics (e.g., KD = 0.89 µM for this compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's in vitro potency and in vivo limitations?
Despite strong in vitro activity (nanomolar-range IC50), this compound exhibits poor solubility and metabolic instability, limiting its utility in vivo. To address this, researchers employ:
Q. What methodological approaches are recommended for analyzing this compound's structure-activity relationship (SAR)?
A systematic SAR workflow includes:
- Scaffold diversification : Synthesizing analogs with variations in sulfonamide rings and substituents.
- Mutant selectivity assays : Testing against IDH1 R132H, R132C, and wild-type isoforms.
- Computational modeling : Molecular dynamics simulations to predict binding stability and solvent-accessible surface area (SASA) for solubility improvements .
Q. How should researchers design experiments to validate this compound's target engagement in complex biological systems?
Use orthogonal validation techniques:
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring mutant IDH1 stabilization upon this compound treatment.
- Metabolomic profiling : Quantify D-2HG reduction and downstream effects (e.g., α-KG-dependent histone demethylation).
- Pharmacodynamic markers : Correlate drug exposure with enzymatic inhibition in plasma/tumor tissues .
Q. What strategies mitigate the risk of off-target effects when testing this compound analogs?
- Counter-screening panels : Test analogs against related enzymes (e.g., IDH2, wild-type IDH1) and kinases.
- Cryo-EM/X-ray crystallography : Resolve inhibitor-enzyme complexes to ensure binding specificity.
- Transcriptomic analysis : Identify unintended pathway activation (e.g., hypoxia-response genes) .
Data Interpretation and Contradiction Management
Q. How to reconcile discrepancies in this compound's reported potency across different studies?
Variability may arise from:
- Assay conditions : Differences in cell permeability (e.g., serum content in media).
- Mutation context : IDH1 R132H vs. R132C mutations may alter binding kinetics.
- Normalization methods : D-2HG levels relative to total protein vs. cell count. Standardize protocols using reference inhibitors (e.g., AGI-5198) and inter-laboratory validation .
Q. What statistical frameworks are optimal for analyzing this compound's dose-response data in heterogeneous tumor models?
- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50.
- Mixed-effects models : Account for intra-tumor heterogeneity in xenograft studies.
- Benjamini-Hochberg correction : Adjust for multiple comparisons in omics datasets .
Experimental Design Best Practices
Q. What controls are essential for this compound studies to ensure reproducibility?
Include:
Q. How to optimize this compound's experimental dosing schedule in preclinical models?
Conduct pilot studies to determine:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
